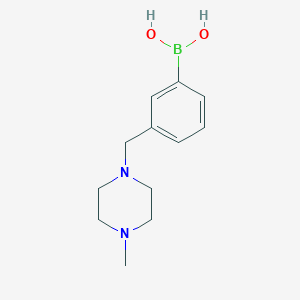

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9,16-17H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSHSQFNJGUKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CN2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Aldehyde Intermediate

The starting material is typically a formylphenylboronic acid derivative, such as 3-formylphenylboronic acid or 2-formylphenylboronic acid, depending on the substitution pattern desired.

Source and Purification:

2-Formylphenylboronic acid is obtained by standard literature procedures and its purity is confirmed by proton NMR spectroscopy.Reaction Conditions:

The aldehyde is dissolved in methanol, often at low temperature (−10°C to room temperature), to prepare for the subsequent reductive amination step.

Reductive Amination with 4-Methylpiperazine

The key step involves the reaction of the aldehyde intermediate with 4-methylpiperazine under reductive amination conditions:

-

- After completion, the reaction mixture is acidified with aqueous HCl to remove side products such as benzoxaborole derivatives.

- The aqueous phase is neutralized with ammonia solution, and the product is extracted with ethyl acetate.

- The organic phase is dried over anhydrous sodium sulfate and evaporated to yield the crude product.

Purification:

The crude solid is recrystallized from a mixture of methylene chloride and acetonitrile or ethyl acetate to obtain pure this compound.

Alternative Synthetic Routes

An improved synthetic route was reported for related compounds involving:

Suzuki Coupling:

Coupling of 5-bromo-7-azaindole with 4-formylphenylboronic acid to yield the aldehyde intermediate.Reductive Amination:

Subsequent reductive amination with 1-methylpiperazine in dichloromethane at room temperature.

Although this method was developed for azaindole derivatives, the reductive amination step is directly applicable to the preparation of the target compound.

Reaction Conditions and Yields

Analytical Data Supporting Preparation

NMR Spectroscopy:

Boron NMR (δB ~30 ppm) confirms the presence of the boronic acid group.

Proton NMR shows characteristic signals for the piperazine methylene groups and aromatic protons.Melting Points:

Recrystallized products exhibit melting points consistent with literature values (e.g., 257-259°C for related phenylboronic acids).X-ray Crystallography:

Crystals suitable for X-ray diffraction are obtained from mixed solvents like acetonitrile and methylene chloride, confirming molecular structure.

Practical Considerations and Notes

- Temperature Control:

Low temperature during mixing of aldehyde and amine improves selectivity and yield. - Purity of Reagents:

Starting piperazines are used without further purification but should be of high purity. - Side Product Removal:

Acidification and extraction steps are critical to remove benzoxaborole side products that can form during the reaction. - Solvent Choice: Methanol is preferred for the reductive amination step; recrystallization solvents include methylene chloride, acetonitrile, and ethyl acetate.

Análisis De Reacciones Químicas

Types of Reactions

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding boronate esters.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in solvents such as ethanol or toluene.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Boronate esters.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of cancer and other diseases. Its boronic acid moiety is known to interact with enzymes and receptors, which can lead to inhibition of specific disease pathways.

Case Studies

- Cancer Research : Preliminary studies indicate that 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid may exhibit anti-cancer properties by selectively binding to enzymes involved in cancer pathways. Research has shown that similar compounds can effectively inhibit target enzymes, suggesting this compound may also possess similar capabilities .

Organic Synthesis

This compound serves as a key reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for constructing complex organic molecules, including pharmaceuticals.

Synthetic Routes

- The synthesis typically involves the formation of the boronic acid group through nucleophilic substitution reactions, where suitable piperazine derivatives react with halide-containing intermediates.

Biological Research

In biological contexts, this compound is utilized in the development of fluorescent probes and sensors due to its ability to form stable complexes with diols and other biomolecules. This characteristic enhances its utility in biochemical assays and imaging techniques.

Applications in Biochemical Assays

- The compound's ability to selectively bind to biological targets allows it to be employed in various assays aimed at understanding cellular signaling pathways and enzyme activities .

- Understanding binding affinities and selectivity towards specific enzymes or receptors.

- Exploring potential modifications to enhance its pharmacological properties.

Mecanismo De Acción

The mechanism of action of 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Linker Chemistry Methylene (–CH₂–) vs. Carbonyl (–CO–): The methylene linker in the target compound preserves the basicity of the piperazine nitrogen, enhancing its ability to participate in hydrogen bonding. In contrast, the carbonyl linker in 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid HCl reduces nitrogen basicity, limiting its interactions in biological systems but improving solubility .

Substituent Effects

- Methyl vs. Ethyl on Piperazine:

Ethyl substitution (CAS 2096339-70-5) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methyl groups balance solubility and reactivity, making the target compound preferable for coupling reactions .

Protecting Groups

- Pinacol Ester:

The pinacol ester derivative (CAS 883738-38-3) stabilizes the boronic acid, preventing undesired side reactions. However, it requires acidic or oxidative conditions for deprotection, adding steps to synthetic workflows .

Biological Activity The target compound’s methylene-linked structure enabled a 78% crude yield in synthesizing a triazine-based adenosine A2A receptor antagonist, outperforming carbonyl-linked analogs in coupling efficiency . In contrast, 2-carboxyphenylboronic acid derivatives (e.g., 2-CPBA) exhibit superior catalytic activity in glucose conversion due to intramolecular coordination, a feature absent in the target compound .

Actividad Biológica

3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a boron atom connected to a phenyl group, which is further substituted with a piperazine moiety. The unique structural characteristics of this compound enhance its solubility and reactivity, making it a subject of interest for various therapeutic applications.

- Molecular Formula : CHB NO

- Molar Mass : Approximately 232.09 g/mol

- Structural Features : The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial in biological interactions.

Biological Activity

This compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Properties

Preliminary studies have indicated that this compound may inhibit specific enzymes involved in cancer pathways. Its ability to selectively bind to biological targets suggests potential therapeutic roles in oncology. Research indicates that compounds with similar structures can interact with cancer-related proteins, leading to reduced tumor growth in vitro and in vivo models .

2. Enzyme Inhibition

The compound has been shown to interact with various enzymes, including those implicated in metabolic pathways. For instance, it may inhibit enzymes like PTGR2, which plays a role in prostaglandin metabolism, thereby influencing inflammatory responses and cancer progression .

The mechanism by which this compound exerts its effects involves:

- Binding Affinity : The compound's boronic acid group allows it to form reversible covalent bonds with target proteins. This property is critical for modulating enzyme activity and influencing cellular responses.

- Selectivity : Studies have demonstrated that this compound can selectively inhibit certain receptors or enzymes without affecting others, minimizing potential side effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, and how can its purity be validated?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid group's reactivity with aryl halides. Key intermediates like pinacol esters (e.g., 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid pinacol ester) are often used to enhance stability during reactions . Post-synthesis, purity validation should employ HPLC (≥97% purity criteria) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Mass spectrometry (MS) is recommended for molecular weight verification.

Q. What spectroscopic methods are most effective for characterizing the structural conformation of this compound?

- Methodology :

- FTIR : Identifies functional groups (e.g., B–O, C–N stretches) and hydrogen bonding patterns .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming the boronic acid’s planar geometry .

- NMR : Distinguishes methylpiperazine and phenyl ring protons, with ¹¹B NMR providing insights into boron hybridization .

Q. How should researchers optimize storage conditions to prevent degradation?

- Methodology : Store at 0–6°C in anhydrous environments, as boronic acids are prone to hydrolysis. Analogous compounds like 3-Methoxy-4-methylphenylboronic acid show increased stability under these conditions . Use inert gas (N₂/Ar) purging for long-term storage.

Advanced Research Questions

Q. How can DFT/B3LYP computational methods be applied to predict electronic properties and optimize molecular geometry?

- Methodology :

- Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to minimize energy and calculate bond lengths/angles .

- Frontier Orbital Analysis : HOMO-LUMO gaps reveal reactivity trends; Mulliken charges identify electrophilic/nucleophilic sites .

- Vibrational Assignments : Compare computed IR spectra with experimental data to validate conformers .

Q. How to address discrepancies between experimental vibrational spectra and computational predictions?

- Methodology :

- Basis Set Adjustment : Increase basis set size (e.g., from 6-31G to 6-311++G(d,p)) to improve accuracy for B–O and C–N vibrations .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent-induced shifts in FTIR .

- Hydrogen Bonding Analysis : Use crystal structure data to refine computational models of intermolecular interactions .

Q. What mechanisms explain the boronic acid group’s role in cross-coupling reactions?

- Methodology :

- Transmetalation Studies : Monitor reaction intermediates via ¹¹B NMR to assess boronate complex formation .

- Kinetic Profiling : Use pseudo-first-order kinetics under varying Pd catalyst loads to determine rate-limiting steps .

Q. How can molecular docking studies elucidate potential biological interactions?

- Methodology :

- Target Selection : Focus on enzymes with vicinal diols (e.g., serine proteases) due to boronic acid’s affinity for diol-containing residues .

- Software Tools : Use AutoDock Vina with optimized force fields to simulate binding poses; validate with free-energy perturbation (FEP) calculations .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

- Methodology :

- pH-Dependent Stability Assays : Conduct accelerated degradation studies (e.g., 1M HCl, 25°C) with LC-MS monitoring to identify decomposition products .

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-Carboxyphenylboronic acid) to isolate stability trends .

Q. Why do computational and experimental dipole moments differ?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.